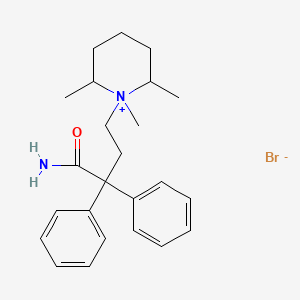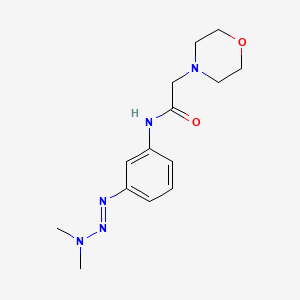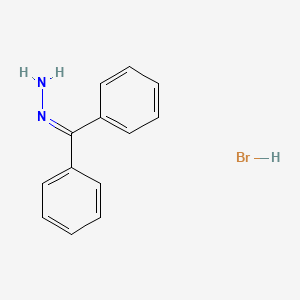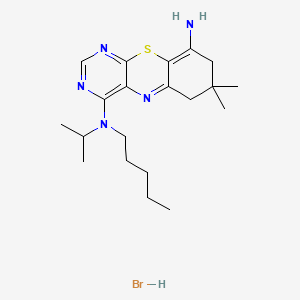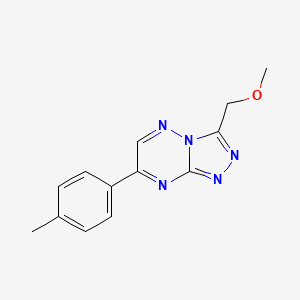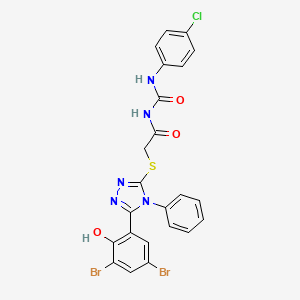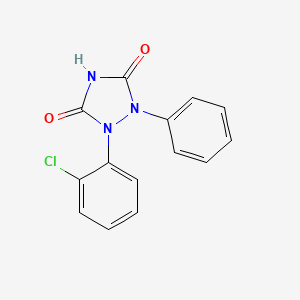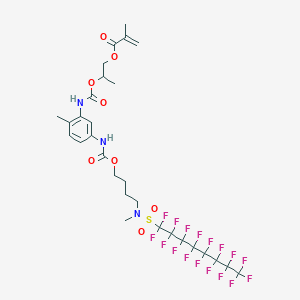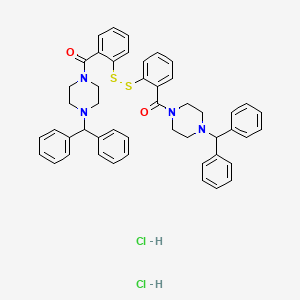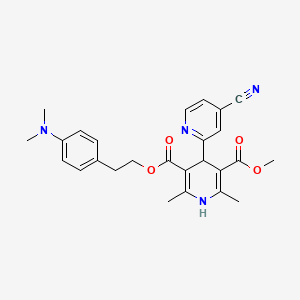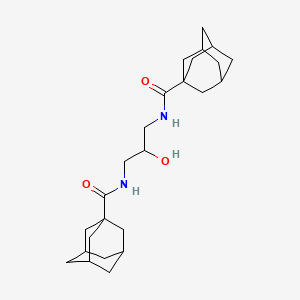
N,N'-(2-Hydroxy-1,3-propanediyl)bistricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(2-Hydroxy-1,3-propanediyl)bistricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide est un composé organique complexe caractérisé par sa structure tricyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N,N’-(2-Hydroxy-1,3-propanediyl)bistricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de l'acide tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylique, suivi de sa conversion en l'amide correspondant. L'hydroxylation du groupe propanediyl est réalisée par des réactions d'oxydation contrôlées, assurant la préservation du noyau tricyclique .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Des techniques telles que la synthèse en flux continu et l'utilisation de catalyseurs avancés peuvent améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
N,N’-(2-Hydroxy-1,3-propanediyl)bistricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Le composé peut être réduit pour former des alcools ou des amines.
Substitution : Les groupes amides peuvent participer à des réactions de substitution nucléophile, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que l'hydrure de lithium et d'aluminium, et des nucléophiles tels que les amines et les alcools. Les conditions de réaction impliquent généralement des températures et des pH contrôlés pour assurer des transformations sélectives .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués, qui peuvent être utilisés dans différentes applications. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des amines primaires ou secondaires .
Applications de la recherche scientifique
N,N’-(2-Hydroxy-1,3-propanediyl)bistricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de sa structure unique.
Médecine : Exploré pour son potentiel thérapeutique dans le développement de médicaments.
Industrie : Utilisé dans la production de matériaux et de polymères avancés.
Mécanisme d'action
Le mécanisme d'action de N,N’-(2-Hydroxy-1,3-propanediyl)bistricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et influençant diverses voies biochimiques. La structure tricyclique fournit stabilité et spécificité dans ces interactions, ce qui en fait un outil précieux dans les études biochimiques .
Applications De Recherche Scientifique
N,N’-(2-Hydroxy-1,3-propanediyl)bistricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N,N’-(2-Hydroxy-1,3-propanediyl)bistricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The tricyclic structure provides stability and specificity in these interactions, making it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
Composés similaires
- N,N’-(2-Hydroxy-1,3-propanediyl)dioctanamide
- 2-Hydroxy-1,3-propanediyl bis(dihydrogénophosphate)
- Pentanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis-
Unicité
Comparé à ces composés similaires, N,N’-(2-Hydroxy-1,3-propanediyl)bistricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide se distingue par sa structure tricyclique, qui confère des propriétés chimiques et physiques uniques. Cette caractéristique structurelle améliore sa stabilité et sa spécificité dans diverses applications, ce qui en fait un choix privilégié dans certains contextes de recherche et industriels .
Propriétés
Numéro CAS |
138404-91-8 |
|---|---|
Formule moléculaire |
C25H38N2O3 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
N-[3-(adamantane-1-carbonylamino)-2-hydroxypropyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H38N2O3/c28-21(13-26-22(29)24-7-15-1-16(8-24)3-17(2-15)9-24)14-27-23(30)25-10-18-4-19(11-25)6-20(5-18)12-25/h15-21,28H,1-14H2,(H,26,29)(H,27,30) |
Clé InChI |
OCWNJKXTVWVEMV-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(CNC(=O)C45CC6CC(C4)CC(C6)C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


